![molecular formula C21H23N3O4S2 B2693427 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1251563-35-5](/img/structure/B2693427.png)
4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]thiazol-2-yloxy group, a piperidine-1-carbonyl group, and a N,N-dimethylbenzenesulfonamide group. The exact structure would need to be confirmed through techniques such as IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Biochemistry and Medicinal Chemistry
Benzothiazoles play an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are involved in a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, and inhibitors of several enzymes .
Green Chemistry
Benzothiazoles are significant in the field of green chemistry. The development of synthetic processes for benzothiazoles is one of the most significant problems facing researchers . The mechanism research shows that hydrosilane played an important role in the formation of benzothiazoles and suppressed the production of benzothiazolones as the byproducts .
Fluorescent Probes
Some benzothiazole derivatives have been used as excellent fluorescent probes for imaging lipid droplets in cancer cells .
Industrial Applications
Benzothiazoles are widely used as vulcanization accelerators, antioxidants, and plant growth regulators .
Imaging Reagents
Benzothiazoles are used as imaging reagents due to their highly pharmaceutical and biological activity .
Electroluminescent Devices
Benzothiazoles are used in electroluminescent devices due to their highly pharmaceutical and biological activity .
Mechanism of Action
Target of Action
The primary target of the compound 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Mode of Action
The compound 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes by 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide affects the arachidonic acid pathway . This leads to a decrease in the production of thromboxane, prostaglandins, and prostacyclin, which are involved in inflammation and pain signaling .
Pharmacokinetics
The compound has shown potent inhibition of cox enzymes, suggesting it may have good bioavailability .
Result of Action
The molecular and cellular effects of the action of 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide include a decrease in the production of thromboxane, prostaglandins, and prostacyclin . This leads to a reduction in inflammation and pain signaling .
properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-23(2)30(26,27)17-9-7-15(8-10-17)20(25)24-13-11-16(12-14-24)28-21-22-18-5-3-4-6-19(18)29-21/h3-10,16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRQKLLYCCBYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide |
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